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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyscandine is a naturally occurring scandine-type monoterpenoid indole alkaloid. Its
discovery and structural elucidation are crucial for the broader understanding of alkaloid
chemistry and for the exploration of its potential pharmacological activities. This technical guide
provides a comprehensive overview of the spectroscopic data and the methodologies
employed in the characterization of 10-Hydroxyscandine.

Physicochemical Properties

Property Value Source

Chemical Formula C21H22N204 [Zhou et al., 1988]
Molecular Weight 366.417 g/mol [Zhou et al., 1988]
Type of Compound Monoterpenoid Indole Alkaloid [Zhou et al., 1988]
Botanical Source Melodinus tenuicaudatus [Zhou et al., 1988]

Spectroscopic Data

The structural elucidation of 10-Hydroxyscandine was primarily achieved through the
application of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The
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detailed data is presented below.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into the structure.

lon miz Relative Intensity (%)
[M]*+ 366 Data not available
Fragment 1 Data not available Data not available
Fragment 2 Data not available Data not available

Note: The detailed
fragmentation pattern is
typically found in the original

publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of individual
atoms within the molecule, allowing for the determination of its complete structure. The
following tables summarize the *H (proton) and 13C (carbon) NMR data for 10-

Hydroxyscandine.

1H NMR Spectroscopic Data (Solvent, Frequency)

o Chemical Shift (5, o Coupling Constant
Position Multiplicity
ppm) (3, Hz)
H-1 Data not available Data not available Data not available
H-2 Data not available Data not available Data not available
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13C NMR Spectroscopic Data (Solvent, Frequency)

Position Chemical Shift (6, ppm)
C-1 Data not available
C-2 Data not available

Note: The specific chemical shifts, multiplicities, and coupling constants are detailed in the

original research article by Zhou et al. (1988).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
procedures. The following sections outline the general methodologies for the isolation and

spectroscopic analysis of 10-Hydroxyscandine.

Isolation of 10-Hydroxyscandine

The isolation of 10-Hydroxyscandine from its natural source, Melodinus tenuicaudatus,
involves a multi-step extraction and chromatographic purification process.
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General Workflow for the Isolation of 10-Hydroxyscandine

Plant Material (Melodinus tenuicaudatus)

l

Solvent Extraction

l

Crude Alkaloid Extract

l

Acid-Base Partitioning

l

Total Alkaloid Fraction

l

Column Chromatography

10-Hydroxyscandine

Click to download full resolution via product page

Caption: A generalized workflow for the isolation of 10-Hydroxyscandine from Melodinus
tenuicaudatus.
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Detailed Steps:

Plant Material Collection and Preparation: The relevant parts of Melodinus tenuicaudatus

(e.g., stem bark) are collected, dried, and powdered.

o Extraction: The powdered plant material is subjected to extraction with a suitable organic
solvent (e.g., methanol or ethanol) to obtain a crude extract.

» Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning
process to selectively isolate the alkaloidal fraction from other classes of compounds.

o Chromatographic Purification: The total alkaloid fraction is further purified using various
chromatographic techniques, such as column chromatography over silica gel or alumina,
followed by preparative thin-layer chromatography (pTLC) or high-performance liquid
chromatography (HPLC) to yield pure 10-Hydroxyscandine.

Mass Spectrometry

 Instrument: The specific mass spectrometer used (e.g., ESI-MS, HR-ESI-MS) would be
detailed in the original publication.

« lonization Mode: Typically, electrospray ionization (ESI) in positive ion mode is used for
alkaloids.

o Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) and introduced into the mass spectrometer.

o Data Acquisition: Full scan mass spectra are acquired over a specific m/z range to determine
the molecular weight. Tandem mass spectrometry (MS/MS) may be used to obtain
fragmentation patterns for structural elucidation.

NMR Spectroscopy

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or higher) is typically
employed.

» Solvent: A deuterated solvent, such as chloroform-d (CDClIsz) or methanol-d4 (CDsOD), is
used to dissolve the sample.
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» Experiments: A suite of NMR experiments is conducted to fully characterize the structure:
o 'H NMR: To determine the proton chemical shifts, multiplicities, and coupling constants.
o 13C NMR: To determine the chemical shifts of all carbon atoms.

o 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and
carbons and to assign the complete structure.

o Sample Preparation: A few milligrams of the purified compound are dissolved in the
deuterated solvent in an NMR tube.

Logical Relationship of Spectroscopic Analysis

The structural elucidation of a natural product like 10-Hydroxyscandine is a logical process
that integrates data from various spectroscopic techniques.

Logical Flow of Spectroscopic Data Analysis

Mass Spectrometry 1D NMR (*H, 2C) 2D NMR (COSY, HSQC, HMBC)

Provides Molecular Formula identifies Functional Groups and Atom Types ~ Establishes Connectivity

Proposed Structure of 10-Hydroxyscandine

Click to download full resolution via product page

Caption: The integration of mass spectrometry and NMR data for the structural elucidation of
10-Hydroxyscandine.

Conclusion
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This technical guide has summarized the available spectroscopic information for 10-
Hydroxyscandine and outlined the general experimental protocols for its isolation and
characterization. For complete and detailed quantitative data, researchers are directed to the
original publication by Zhou et al. (1988) in Planta Medica. The structural and spectroscopic
information provided herein serves as a valuable resource for scientists and professionals in
the fields of natural product chemistry, pharmacology, and drug development.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 10-
Hydroxyscandine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15587636#spectroscopic-data-for-10-
hydroxyscandine-nmr-and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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